Paliperidone N-Oxide synthesis pathway and discovery
Paliperidone N-Oxide synthesis pathway and discovery
An In-Depth Technical Guide to the Synthesis and Discovery of Paliperidone N-Oxide
Authored by Gemini, Senior Application Scientist
Paliperidone, the primary active metabolite of the atypical antipsychotic risperidone, is a cornerstone in the management of schizophrenia and schizoaffective disorder.[1][2] The comprehensive characterization of its metabolic and degradation pathways is critical for ensuring drug safety, efficacy, and quality control. Paliperidone N-oxide has been identified as a significant metabolite and a process-related impurity.[3][4] This technical guide provides a detailed exploration of the discovery and logical synthetic pathway of Paliperidone N-oxide. It is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the rationale behind its synthesis and the analytical methods for its characterization.
Discovery and Significance of Paliperidone N-Oxide
The discovery of Paliperidone N-oxide is intrinsically linked to the lifecycle of its parent compounds, risperidone and paliperidone. Initially identified during forced degradation studies and in the analysis of process-related impurities, this compound represents the oxidation of the tertiary nitrogen atom within the piperidine ring of the paliperidone molecule.[3][4][5]
Causality and Importance:
-
Metabolic Profiling: While early human metabolism studies of paliperidone identified four primary metabolic pathways, N-oxidation was not among the most prominent, with renal excretion of the unchanged drug being the major route of elimination.[6] However, its presence as a metabolite, particularly in the context of risperidone metabolism, necessitates its characterization.
-
Impurity Profiling: In the synthesis of paliperidone, oxidative conditions or side reactions can lead to the formation of the N-oxide.[3] Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and characterization of any impurity present at levels of 0.10% or higher.[7] Therefore, the availability of pure Paliperidone N-oxide as a reference standard is essential for the validation of analytical methods used in quality control of the active pharmaceutical ingredient (API).[8]
-
Stability Testing: Paliperidone N-oxide is a known degradation product.[5] Stability-indicating analytical methods must be able to resolve the parent drug from its degradants. Developing and validating such methods requires pure samples of potential degradation products, including the N-oxide, to prove method specificity.[9]
The synthesis of Paliperidone N-oxide is therefore not pursued for its therapeutic activity but is a critical step in supporting the development and commercialization of safe and effective paliperidone formulations.
Retrosynthetic Analysis: A Two-Stage Approach
The synthesis of Paliperidone N-oxide is logically approached in two major stages: first, the synthesis of the precursor, paliperidone, followed by the selective oxidation of the piperidine nitrogen.
Stage 1: Synthesis of the Precursor, Paliperidone
Paliperidone is the 9-hydroxy derivative of risperidone. Its synthesis is well-established and has been disclosed in numerous patents.[10][11][12] A common and industrially viable route involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a reactive pyrido[1,2-a]pyrimidin-4-one intermediate.[3]
The workflow for this precursor synthesis is outlined below.
Caption: High-level schematic for Paliperidone synthesis.
Stage 2: Selective N-Oxidation
The core of the Paliperidone N-oxide synthesis is the selective oxidation of the tertiary amine on the piperidine ring. This transformation must be performed under conditions that do not affect other potentially sensitive functional groups in the molecule, such as the secondary alcohol or the aromatic rings.
Caption: The direct oxidation pathway to Paliperidone N-Oxide.
Detailed Experimental Protocols
The following protocols are self-validating systems, grounded in established chemical principles and adapted for the specific synthesis of paliperidone and its N-oxide.
Protocol 1: Synthesis of Paliperidone (Precursor)
This protocol is adapted from established industrial processes.[3][11]
Objective: To synthesize Paliperidone via N-alkylation.
Materials:
-
3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one (Intermediate 5)
-
6-fluoro-3-piperidin-4-yl-1,2 benzisoxazole hydrochloride (Intermediate 6)
-
Methanol (Solvent)
-
1,8-Diazabicycloundec-7-ene (DBU) (Catalyst)
-
Diisopropylamine (Base)
-
Acetone
-
Aqueous Ammonia
Procedure:
-
Charge a suitable reaction vessel with methanol.
-
Add Intermediate 5, Intermediate 6, and diisopropylamine to the vessel.
-
Initiate stirring and begin heating the mixture to reflux temperature (approx. 65°C).
-
Add DBU catalyst to the reaction mixture.
-
Maintain the reaction at reflux for 24-36 hours, monitoring for completion by HPLC.
-
Upon completion, cool the reaction mixture to 0-5°C to precipitate the crude product.
-
Filter the solid, wash with cold methanol, and dry under vacuum. This yields crude Paliperidone.
-
Purification: To remove process-related impurities, suspend the crude paliperidone in a mixture of acetone and aqueous ammonia (approx. 30 volumes).[3]
-
Heat the suspension to 50-55°C and stir for 2-3 hours. This step is crucial for removing any co-precipitated N-oxide impurity.[3]
-
Cool the mixture, filter the purified product, wash with acetone, and dry to yield pure Paliperidone (>99.5% purity).
Protocol 2: Synthesis of Paliperidone N-Oxide
Objective: To synthesize Paliperidone N-oxide via direct oxidation of Paliperidone.
Rationale for Reagent Choice: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the oxidation of tertiary amines to N-oxides. It is relatively selective and operates under mild conditions, minimizing the risk of side reactions on other functional groups. Hydrogen peroxide is another viable, though sometimes less selective, option.
Materials:
-
Paliperidone (synthesized as per Protocol 1)
-
Meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM) (Solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve Paliperidone (1.0 eq) in dichloromethane in a round-bottom flask at room temperature.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 to 1.5 eq) in a minimal amount of DCM.
-
Add the m-CPBA solution dropwise to the stirred Paliperidone solution over 30-60 minutes, maintaining the temperature at 0°C. The use of a slight excess of m-CPBA ensures complete conversion.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, then let it warm to room temperature. Monitor reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Quenching: Upon completion, quench the excess m-CPBA by adding saturated sodium sulfite solution and stir for 20 minutes.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid byproduct), water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Paliperidone N-oxide.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate) to yield the pure N-oxide.
Characterization and Analytical Data
The identity and purity of synthesized Paliperidone N-oxide must be confirmed using a suite of analytical techniques. As a reference standard, its characterization is paramount.
| Technique | Expected Results for Paliperidone N-Oxide | Reference |
| LC-MS | Molecular ion peak corresponding to the expected mass [M+H]⁺ of ~443.2. | [8][13] |
| HPLC | A single major peak with a distinct retention time from Paliperidone, demonstrating purity. | [5][8] |
| ¹H NMR | Protons adjacent to the N-oxide (on the piperidine ring) will show a downfield shift compared to the parent Paliperidone due to the deshielding effect of the N-O bond. | - |
| FTIR | Appearance of a characteristic N-O stretching vibration band, typically in the 950-970 cm⁻¹ region. | - |
The development of stability-indicating HPLC or UPLC methods is a primary application for this synthesized standard.[5] Such methods are designed to separate Paliperidone from its N-oxide and other potential impurities like the keto-paliperidone impurity.[3][8]
Conclusion
The synthesis of Paliperidone N-oxide is a quintessential example of supportive chemistry in modern drug development. While not a therapeutic agent itself, its role as a critical reference standard for quality control and stability testing of paliperidone is indispensable. The discovery of this N-oxide as a metabolite and process impurity underscores the rigorous analytical scrutiny required for pharmaceutical manufacturing. The synthetic pathway, proceeding through the well-established synthesis of paliperidone followed by a selective tertiary amine oxidation, is logical, robust, and employs standard organic chemistry transformations, ensuring a reliable supply of this vital analytical tool for the pharmaceutical industry.
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Paliperidone-impurities | Pharmaffiliates. [Link]
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Synthesis of [3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl] - PrepChem.com. [Link]
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Analytical methods for the estimation of paliperidone - ResearchGate. [Link]
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IDENTIFICATION AND DETERMINATION OF RELATED SUBSTANCES OF PALIPERIDONE IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS BY HPLC AND - ResearchGate. [Link]
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